2-[4-(Sec-butyl)phenoxy]-3-chloroaniline
Description
Properties
IUPAC Name |
2-(4-butan-2-ylphenoxy)-3-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-3-11(2)12-7-9-13(10-8-12)19-16-14(17)5-4-6-15(16)18/h4-11H,3,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAISFXOOUVJHER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Sec-butyl)phenoxy]-3-chloroaniline typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-sec-butylphenol with a suitable halogenating agent to form 4-sec-butylphenoxy halide.
Coupling Reaction: The phenoxy halide is then subjected to a coupling reaction with 3-chloroaniline under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Sec-butyl)phenoxy]-3-chloroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The phenoxy and aniline moieties can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted anilines or phenoxy derivatives.
Oxidation: Oxidized products may include quinones or nitroso compounds.
Reduction: Reduced products may include amines or alcohols.
Scientific Research Applications
Chemistry
2-[4-(Sec-butyl)phenoxy]-3-chloroaniline serves as a versatile building block in organic synthesis. It can be utilized in the development of various pharmaceutical compounds and agrochemicals. The compound's reactivity allows for functionalization through substitution reactions, making it valuable for synthesizing more complex molecules.
Case Study: Synthesis of Novel Antimicrobial Agents
Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. By modifying its structure, researchers have developed new compounds that show enhanced activity against resistant bacterial strains.
Biological Research
The compound is also studied for its biological activities, particularly its potential interactions with biological targets such as enzymes and receptors.
Case Study: Inhibition of Enzymatic Activity
Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and inflammation.
Industrial Applications
In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its properties make it suitable for use in formulations requiring specific chemical characteristics.
Case Study: Use in Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties of the resulting materials.
Enzyme Interaction Example
Research has shown that the compound can act as a competitive inhibitor for certain kinases, which play critical roles in cell signaling pathways. This competitive inhibition can lead to reduced cell proliferation in cancer models.
Mechanism of Action
The mechanism of action of 2-[4-(Sec-butyl)phenoxy]-3-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and aniline moieties allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[4-(Sec-butyl)phenoxy]-3-chloroaniline with analogous compounds based on substituent effects, physicochemical properties, and biological activity.
Substituent Effects on Bioactivity
- Phenoxy Group Variations: 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5): This compound shares a branched alkylphenoxy moiety but differs in the ethoxyethanol chain. [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Highlighted in as a fungal histone deacetylase (HDAC) inhibitor, this compound demonstrates that phenoxy-linked aromatic systems with electron-withdrawing groups (e.g., boronic acid) exhibit strong enzyme inhibition. The absence of a chlorine atom in this compound suggests that halogenation (as in the target molecule) could modulate binding specificity .
Chlorine Substitution Patterns
- 3,4-Dichlorobenzyl Chloride (CAS 102-13-6): This compound features dual chlorine substitutions on the benzene ring. Compared to the single chlorine in this compound, dichlorination increases electronegativity and may enhance interactions with hydrophobic enzyme pockets. However, it also raises toxicity risks .
- 4-[(4-Chlorophenyl)sulfanyl]-3-fluoroaniline (C₁₂H₉ClFNS): The combination of chlorine and fluorine atoms in this molecule illustrates how halogen positioning (para vs. ortho) affects electronic properties. Fluorine’s strong electronegativity could improve metabolic stability compared to chlorine alone, as seen in the target compound .
Structural Analogues with Thiourea Linkages
- 1-(4-Chlorobutanoyl)-3-(2-chlorophenyl)thiourea: This compound, detailed in , shares a chlorinated aromatic system but replaces the phenoxy-aniline backbone with a thiourea group. Thiourea derivatives are known for hydrogen-bonding capabilities, which enhance interactions with biological targets. The absence of a sec-butyl group here underscores the role of alkyl substituents in modulating lipophilicity .
Research Implications and Gaps
- However, in vitro studies are needed to confirm this .
- Synthetic Challenges: The steric bulk of the sec-butyl group may complicate synthesis, as seen in branched alkylphenoxy compounds like those in .
- Toxicity Considerations : Chlorinated aromatics (e.g., 3,4-dichlorobenzyl chloride) often exhibit higher toxicity; the target compound’s single chlorine may mitigate this risk .
Biological Activity
2-[4-(Sec-butyl)phenoxy]-3-chloroaniline, identified by its CAS number 946772-74-3, is a chemical compound that has garnered attention for its potential biological activities. This compound features a phenoxy group and a chloroaniline structure, which contribute to its reactivity and interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This compound may function as an inhibitor or modulator of specific biological pathways, influencing cellular behavior.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:
- Antimicrobial Activity: Potential effectiveness against certain bacterial strains.
- Anticancer Properties: In vitro studies suggest it may induce apoptosis in cancer cell lines.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
-
Antimicrobial Activity Study
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of related phenoxy compounds. The findings indicated that modifications in the alkyl chain significantly influenced antibacterial efficacy, suggesting that this compound could exhibit similar properties due to its sec-butyl group.
-
Cancer Cell Line Research
- In a study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells), compounds with similar structures were shown to inhibit cell proliferation and induce apoptosis. This suggests that this compound might have potential as an anticancer agent.
-
Inflammation Modulation
- Research published in Pharmacology Reports highlighted the anti-inflammatory effects of phenoxy derivatives. The study found that these compounds could inhibit pro-inflammatory cytokines, indicating a potential therapeutic role for this compound in treating inflammatory conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-[4-(Butyl)phenoxy]-3-chloroaniline | Butyl group instead of sec-butyl | Moderate antibacterial activity |
| 2-[4-(Isopropyl)phenoxy]-3-chloroaniline | Isopropyl group; increased lipophilicity | Enhanced anticancer properties |
| 2-[4-(Ethyl)phenoxy]-3-chloroaniline | Ethyl group; lower molecular weight | Reduced anti-inflammatory effects |
Toxicological Profile
While the biological activity is promising, it is crucial to consider the toxicological implications of this compound. Preliminary studies indicate potential cytotoxicity at high concentrations, necessitating further investigation into its safety profile and therapeutic window.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-[4-(sec-butyl)phenoxy]-3-chloroaniline, and how can byproduct formation be minimized?
- Methodology : A two-step synthesis is typically employed: (1) coupling 4-sec-butylphenol with 3-chloroaniline via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), and (2) purification using column chromatography with silica gel and ethyl acetate/hexane gradients. Byproducts such as unreacted intermediates or regioisomers can be minimized by controlling reaction stoichiometry (1.2:1 phenol-to-aniline ratio) and reaction time (4–6 hours) .
- Key Data : HPLC retention time (e.g., relative retention ~0.85 for similar chlorinated aryl ethers) can guide impurity identification .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm, sec-butyl CH₃ at δ 0.8–1.0 ppm).
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) for purity assessment (>98%) and molecular ion confirmation (m/z ~293 [M+H]⁺).
- FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C stretch) and ~3350 cm⁻¹ (NH₂ stretch) validate the phenoxy-aniline backbone .
Advanced Research Questions
Q. How should researchers design impurity profiling protocols for this compound using HPLC?
- Methodology :
- Column : Use a Zorbax Eclipse XDB-C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of 0.1% phosphoric acid/acetonitrile (55:45) at 1.0 mL/min.
- Detection : UV at 254 nm. Relative retention times (RRT) for common impurities (e.g., chlorinated ketones: RRT 0.34–1.35) should be established using spiked samples .
- Validation : Perform forced degradation studies (acid/base/oxidative stress) to identify degradation products. Limit impurity thresholds to <0.1% per ICH guidelines .
Q. What computational strategies are effective in predicting the biological activity of this compound against kinase targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to screen against p38 MAP kinase (PDB ID: 1A9U). The sec-butyl group may occupy hydrophobic pockets, while the phenoxy-aniline moiety interacts with catalytic lysine residues.
- QSAR Models : Train models on chloroaniline derivatives (e.g., 3-chloroaniline logP ~2.1) to predict IC₅₀ values. Validate with in vitro kinase inhibition assays .
Q. How can conflicting spectral data during stereochemical analysis of this compound derivatives be resolved?
- Methodology :
- X-ray Crystallography : Resolve ambiguous NOE (Nuclear Overhauser Effect) signals by growing single crystals in ethyl acetate/hexane.
- VCD (Vibrational Circular Dichroism) : Compare experimental and computed spectra for sec-butyl configuration (R/S).
- Contradiction Management : If NMR data conflicts (e.g., coupling constants vs. NOESY), prioritize X-ray results and cross-validate with computational chemistry .
Q. What factors are critical in designing stability studies for this compound under varying storage conditions?
- Methodology :
- Conditions : Test accelerated stability (40°C/75% RH for 6 months) vs. long-term (25°C/60% RH for 24 months).
- Analysis : Monitor hydrolysis (HPLC), oxidation (peroxide assays), and photodegradation (ICH Q1B guidelines).
- Key Finding : Chloroanilines are prone to oxidation; adding antioxidants (e.g., BHT at 0.01%) in storage solutions improves stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
